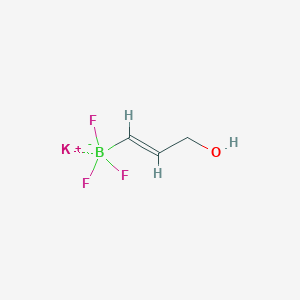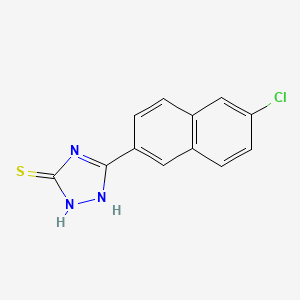![molecular formula C8H18N2 B13463801 ethyl({[(2S)-piperidin-2-yl]methyl})amine](/img/structure/B13463801.png)
ethyl({[(2S)-piperidin-2-yl]methyl})amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl({[(2S)-piperidin-2-yl]methyl})amine is an organic compound that belongs to the class of amines It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl({[(2S)-piperidin-2-yl]methyl})amine typically involves the reaction of piperidine derivatives with ethylating agents. One common method is the reductive amination of piperidine with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Ethyl({[(2S)-piperidin-2-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, base catalysts like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the alkyl or aryl group used.
科学的研究の応用
Ethyl({[(2S)-piperidin-2-yl]methyl})amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, such as its role in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of ethyl({[(2S)-piperidin-2-yl]methyl})amine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The compound may also inhibit or activate various enzymes, affecting metabolic pathways. The exact mechanism depends on the specific application and the molecular targets involved.
類似化合物との比較
Ethyl({[(2S)-piperidin-2-yl]methyl})amine can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Propyl({[(2S)-piperidin-2-yl]methyl})amine: Similar structure but with a propyl group instead of an ethyl group.
Butyl({[(2S)-piperidin-2-yl]methyl})amine: Similar structure but with a butyl group instead of an ethyl group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the varying alkyl groups attached to the nitrogen atom.
特性
分子式 |
C8H18N2 |
|---|---|
分子量 |
142.24 g/mol |
IUPAC名 |
N-[[(2S)-piperidin-2-yl]methyl]ethanamine |
InChI |
InChI=1S/C8H18N2/c1-2-9-7-8-5-3-4-6-10-8/h8-10H,2-7H2,1H3/t8-/m0/s1 |
InChIキー |
HXNVNBQRMGFOTB-QMMMGPOBSA-N |
異性体SMILES |
CCNC[C@@H]1CCCCN1 |
正規SMILES |
CCNCC1CCCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![rac-tert-butyl (3aR,6S,6aR)-6-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13463750.png)
![Methyl({[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl})amine hydrochloride](/img/structure/B13463756.png)
![N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride](/img/structure/B13463758.png)








